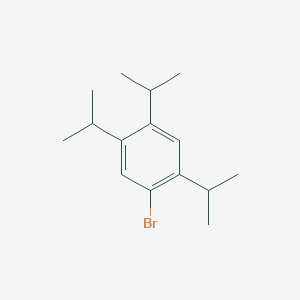

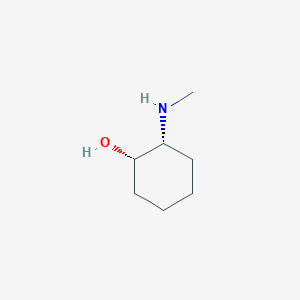

![molecular formula C5H9NO2 B169186 N-[(2S)oxiranylmetil]acetamida CAS No. 183805-10-9](/img/structure/B169186.png)

N-[(2S)oxiranylmetil]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

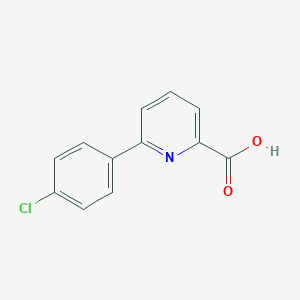

N-[(2S)oxiranylmethyl]acetamide: is an organic compound with the molecular formula C5H9NO2 . It is a member of the amide class of compounds and features an oxirane (epoxide) ring attached to the acetamide moiety.

Aplicaciones Científicas De Investigación

Almacenamiento de Energía

La investigación sobre electrolitos no inflamables para baterías de iones de sodio ha identificado derivados de la acetamida, como la N-metilacetamida, como posibles candidatos . Por extensión, la N-[(2S)oxiranylmetil]acetamida podría investigarse por su estabilidad y eficacia en este contexto, contribuyendo a tecnologías de baterías más seguras y duraderas.

Mecanismo De Acción

Target of action

Amides, in general, can interact with a variety of biological targets, depending on their specific structure and functional groups. The targets can range from enzymes to receptors to ion channels .

Mode of action

The mode of action of amides can vary widely, again depending on their specific structure and functional groups. Some amides might inhibit or activate their targets, while others might bind to their targets and modulate their activity .

Biochemical pathways

The biochemical pathways affected by amides can be diverse, as these compounds can interact with a variety of biological targets. The specific pathways affected would depend on the specific targets of the amide .

Pharmacokinetics

Amides, as a class, have diverse absorption, distribution, metabolism, and excretion (ADME) properties. Some amides might be well absorbed and distributed throughout the body, while others might be poorly absorbed or rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of amides can vary widely, depending on their specific targets and mode of action. Some amides might induce cellular responses, while others might inhibit cellular processes .

Action environment

The action, efficacy, and stability of amides can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)oxiranylmethyl]acetamide typically involves the reaction of acetamide with an epoxide. One common method is the reaction of acetamide with (S)-glycidyl tosylate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetra

Propiedades

IUPAC Name |

N-[[(2S)-oxiran-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)6-2-5-3-8-5/h5H,2-3H2,1H3,(H,6,7)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTVZPMDLRPWKZ-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453297 |

Source

|

| Record name | N-[(2S)oxiranylmethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183805-10-9 |

Source

|

| Record name | N-[(2S)oxiranylmethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

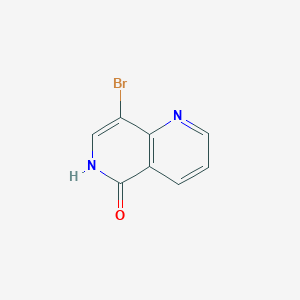

![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)

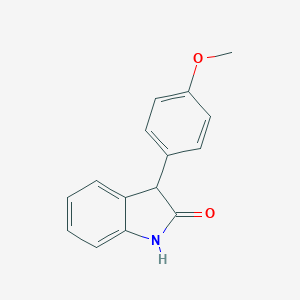

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)

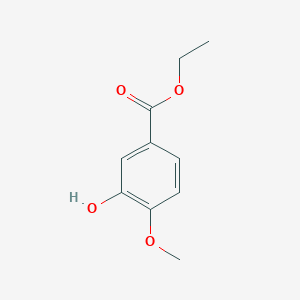

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)

![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)